N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2-methoxy-5-methylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-7-8-19(28-3)18(11-14)25-10-9-22-21(25)29-13-20(27)24-17-6-4-5-16(12-17)23-15(2)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVYTAHYGCSQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetamidophenyl)-2-{[1-(2-methoxy-5-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide, identified by the compound ID G856-2040, is a complex organic molecule with a molecular weight of 410.49 g/mol and a molecular formula of C21H22N4O3S. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key physical properties include:
- Molecular Weight: 410.49 g/mol
- LogP: 2.8437
- Polar Surface Area: 66.258 Ų
- Hydrogen Bond Acceptors: 7
- Hydrogen Bond Donors: 2
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the methoxy group may participate in hydrophobic interactions, potentially modulating the activity of target proteins.
Anticancer Activity
Recent studies have suggested that this compound exhibits significant anticancer properties. For instance, in vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In laboratory settings, it showed effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that it possesses potent antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM, suggesting significant cytotoxicity against these cells .
Study 2: Antimicrobial Activity
Another research article from Pharmaceutical Biology assessed the antimicrobial effects of this compound against various pathogens. The findings revealed that it exhibited MIC values ranging from 15 to 30 µg/mL against E. coli, highlighting its potential as an effective antibacterial agent .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| Anticancer | Inhibition of proliferation | Breast cancer cells | ~25 µM |
| Antimicrobial | Bacterial growth inhibition | Staphylococcus aureus | ~15 µg/mL |
| Escherichia coli | ~30 µg/mL |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acetamide-Imidazole Derivatives
Key Structural Differences :
- Nitroimidazoles (Metronidazole, Fexinidazole): Feature nitro groups at positions 2 or 4 of the imidazole ring, critical for antiparasitic activity via radical formation under anaerobic conditions.
- Sulfonyl/Sulfanyl Variations : The target compound’s sulfanyl bridge contrasts with sulfonyl groups in fexinidazole and other derivatives. Sulfanyl groups enhance nucleophilic reactivity but may reduce metabolic stability compared to sulfones .
- Aromatic Substituents : The 2-methoxy-5-methylphenyl group in the target compound introduces steric bulk and electron-donating effects, differing from the chloro-nitro substitution in or trifluoromethyl groups in .
Table 2: Comparative Bioactivity
Key Findings :
- Sulfanyl acetamide derivatives in exhibit α-glucosidase and lipoxygenase inhibition, suggesting the target compound could share similar enzyme-targeting mechanisms .
- Methoxy and methyl groups in the target compound may enhance metabolic stability compared to nitroimidazoles, which undergo rapid hepatic reduction .
Q & A
Basic: What synthetic strategies are recommended for constructing the imidazole-sulfanyl-acetamide core of this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic Substitution : Formation of the thioether linkage via reaction of a thiol derivative with a halogenated imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Condensation Reactions : Assembly of the imidazole ring using aldehydes and ammonium acetate in refluxing ethanol .
- Acetamide Coupling : Acylation of the amine group using chloroacetyl chloride in the presence of triethylamine to form the final acetamide .
Optimization Tips : Control reaction temperature and solvent polarity to minimize side products. Use HPLC to monitor intermediate purity .
Basic: Which analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., imidazole C-H at δ 7.1–7.5 ppm, acetamide carbonyl at δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and stereochemistry if the compound crystallizes .
- HPLC-PDA : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can computational chemistry aid in predicting reactivity and optimizing synthesis?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .
- Solvent Effect Simulations : Predict solvation-free energies using COSMO-RS to select optimal solvents for coupling reactions .
- Machine Learning : Train models on similar imidazole derivatives to predict reaction yields and byproduct formation .
Case Study : ICReDD’s approach reduced trial-and-error experimentation by 40% in analogous sulfanyl-acetamide syntheses .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC, cytotoxicity IC₅₀) across multiple cell lines or bacterial strains to rule out model-specific effects .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may skew activity results .
- Structural Analog Comparison : Benchmark against analogs (e.g., N-(3-chlorophenyl)-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide) to isolate substituent effects .
Example : Discrepancies in antifungal activity were resolved by standardizing inoculum size and culture media .
Advanced: What in vivo experimental designs are recommended for evaluating pharmacokinetics?
Methodological Answer:
- ADME Profiling :
- Toxicity Screening : Conduct acute toxicity (14-day) studies in mice, monitoring ALT/AST levels and histopathological changes .
Note : Include positive controls (e.g., fluconazole for antifungal assays) and validate assays per OECD guidelines .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modifications to:
- Biological Testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify pharmacophores .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate structural features with activity .
Example : A methyl group at the 5-position of the phenyl ring increased in vitro anticancer potency by 2-fold .
Basic: What are the stability considerations for storage and handling?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the sulfanyl group .
- Light Sensitivity : Protect from UV exposure using amber vials, as imidazole derivatives may photodegrade .
- Solubility : Prepare fresh DMSO stock solutions (<10 mM) to avoid precipitation in aqueous buffers .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation or CuI for Ullmann-type couplings .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 h to 2 h while maintaining 80% yield .
- Workup Optimization : Extract with ethyl acetate/water (3:1) and purify via flash chromatography (SiO₂, hexane/EtOAc gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
